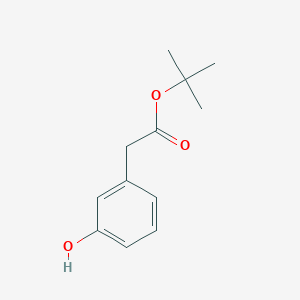

Tert-butyl 2-(3-hydroxyphenyl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(3-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATJQJBKBKEGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 2-(3-hydroxyphenyl)acetate (CAS: 82548-54-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold in Medicinal Chemistry

Tert-butyl 2-(3-hydroxyphenyl)acetate, a seemingly unassuming organic molecule, holds significant potential within the realm of drug discovery and development. Its unique structural combination of a lipophilic tert-butyl ester and a biologically active phenolic moiety positions it as a valuable intermediate and a candidate for prodrug strategies. This guide, intended for the discerning scientific audience, delves into the core technical aspects of this compound, from its synthesis and characterization to its promising applications, particularly in the context of cardiovascular disease. By providing a comprehensive understanding of its chemical behavior and biological relevance, we aim to empower researchers to unlock the full potential of this versatile scaffold.

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white solid at room temperature. A thorough understanding of its fundamental properties is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 82548-54-7 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | CC(C)(C)OC(=O)CC1=CC(=CC=C1)O | [1] |

| Predicted XlogP | 2.2 | [2] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through several methodologies common in organic chemistry for the formation of tert-butyl esters. These include direct esterification and transesterification. However, a particularly effective and well-documented method is the palladium-catalyzed α-arylation of a tert-butyl acetate enolate.

Palladium-Catalyzed α-Arylation of a Zinc Enolate

This modern synthetic approach offers a direct and efficient route to couple an aryl halide with an ester enolate, forming a C-C bond. The synthesis of this compound has been successfully achieved using this methodology.

Reaction Scheme:

Figure 1: Palladium-catalyzed synthesis of this compound.

Detailed Experimental Protocol:

This protocol is adapted from established procedures for the palladium-catalyzed α-arylation of ester enolates.

Materials:

-

tert-Butyl acetate

-

3-Bromophenol

-

Strong base (e.g., Lithium diisopropylamide - LDA)

-

Zinc Chloride (ZnCl₂)

-

Palladium(0) source (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

-

Phosphine ligand (e.g., Q-phos)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Standard glassware for anhydrous reactions

Procedure:

-

Formation of the Zinc Enolate: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl acetate in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of a strong base (e.g., LDA) to generate the lithium enolate. After stirring for a specified time, add a solution of zinc chloride in THF to transmetalate the lithium enolate to the more stable zinc enolate.

-

Cross-Coupling Reaction: To the solution of the zinc enolate, add 3-bromophenol, the palladium catalyst, and the phosphine ligand.

-

Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Use of a Strong Base: A strong, non-nucleophilic base like LDA is required to deprotonate the α-carbon of the sterically hindered tert-butyl acetate.

-

Transmetalation to Zinc Enolate: Zinc enolates are generally more stable and less reactive than their lithium counterparts, which can help to prevent side reactions.

-

Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is crucial for the efficiency of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands, such as Q-phos, are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include:

-

A singlet for the nine equivalent protons of the tert-butyl group.

-

A singlet for the two protons of the methylene group.

-

A set of multiplets for the four aromatic protons.

-

A broad singlet for the phenolic hydroxyl proton.

-

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Predicted chemical shifts are a valuable tool for structural confirmation.[3][4] Based on analogous structures, the following approximate chemical shifts (in ppm) can be expected:

-

C=O (ester): 170-175

-

Aromatic carbons: 115-157

-

Quaternary carbon (tert-butyl): ~81

-

CH₂: ~43

-

CH₃ (tert-butyl): ~28

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.[5][6] Key characteristic absorption bands for this compound are expected in the following regions (in cm⁻¹):

-

O-H stretch (phenol): A broad band around 3300-3500.

-

C-H stretch (aliphatic): Around 2850-3000.

-

C=O stretch (ester): A strong, sharp band around 1730.

-

C=C stretch (aromatic): Peaks in the 1450-1600 region.

-

C-O stretch (ester and phenol): In the fingerprint region, typically between 1000 and 1300.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[7] For this compound, the predicted monoisotopic mass is 208.110 g/mol .[2] In electrospray ionization (ESI) mass spectrometry, common adducts and their expected m/z values include:

-

[M+H]⁺: 209.117

-

[M+Na]⁺: 231.099

-

[M-H]⁻: 207.103[2]

Applications in Drug Development: A Prodrug Perspective

The true potential of this compound in drug development lies in its ability to serve as a prodrug or a key building block for more complex molecules. The core 3-hydroxyphenylacetic acid (3-HPAA) moiety is a known metabolite of dietary flavonoids and has demonstrated significant biological activity.

The Biological Significance of the 3-Hydroxyphenylacetic Acid (3-HPAA) Core

Research has shown that 3-HPAA exhibits vasorelaxant properties and can lead to a dose-dependent decrease in arterial blood pressure. This effect is believed to be at least partially mediated by the release of nitric oxide from the endothelium. This positions 3-HPAA and its derivatives as promising candidates for the development of novel cardiovascular drugs.

Signaling Pathway:

Figure 2: Proposed mechanism of 3-HPAA-induced vasodilation.

This compound as a Prodrug

Phenolic compounds often suffer from poor bioavailability due to rapid first-pass metabolism.[5] The phenolic hydroxyl group is susceptible to glucuronidation and sulfation, leading to rapid clearance from the body. A common strategy to overcome this limitation is to mask the phenolic group as an ester, creating a more lipophilic prodrug that can be absorbed more readily.[5]

This compound fits this profile perfectly. The tert-butyl ester group increases the lipophilicity of the molecule, which can enhance its absorption across biological membranes. Once absorbed, the ester can be hydrolyzed by esterases in the body to release the active 3-hydroxyphenylacetic acid.

Prodrug Activation Workflow:

Figure 3: Prodrug activation of this compound.

A Versatile Building Block in API Synthesis

Beyond its potential as a prodrug, this compound serves as a valuable building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[8] The phenolic hydroxyl group and the ester functionality provide two distinct points for further chemical modification, allowing for the construction of a diverse range of molecular architectures.

Safety and Handling

GHS Hazard Classification (Predicted):

-

Skin Irritation: May cause skin irritation.[9]

-

Eye Irritation: May cause serious eye irritation.[9]

-

Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion and Future Outlook

This compound represents a molecule of significant interest to the drug discovery and development community. Its straightforward synthesis, combined with the established biological activity of its core 3-hydroxyphenylacetic acid moiety, makes it a compelling candidate for further investigation. The prodrug strategy offers a promising avenue to enhance the therapeutic potential of 3-HPAA, particularly for cardiovascular applications. Furthermore, its versatility as a chemical building block opens up possibilities for the creation of novel and complex drug candidates. Future research should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of this compound, as well as exploring its utility in the synthesis of new chemical entities targeting a range of therapeutic areas.

References

-

PubChem. Tert-butyl 2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. [Link]

- Dhareshwar, S. S., & Stella, V. J. (2008). Prodrugs of Alcohols and Phenols. In Prodrugs (pp. 33-78). Springer.

-

MassBank. TERT-BUTYL ACETATE. [Link]

- Google Patents. (2020). Application of a kind of p-hydroxyphenylacetic acid in preventing and/or treating cardiovascular disease. CN111743885A.

- MDPI. (2022). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 27(15), 4992.

-

Doc Brown's Chemistry. 13C NMR spectrum of 3-hydroxybutanone (acetoin). [Link]

- PubMed. (2022). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. International Journal of Molecular Sciences, 23(2), 893.

- Google Patents. (2004).

- NIH. (2014). Methods for Hydroxamic Acid Synthesis. Current organic chemistry, 18(6), 738–769.

-

Supporting Information. [Link]

- ScienceDirect. (2023). Determination of nine cardiovascular drugs in human plasma by QuEChERS-UPLC-MS/MS.

-

Chegg. 2. Label both the literature and experimental IR spectra for the isopentyl acetate product... [Link]

-

ResearchGate. ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl, 1,4-benzoquinone... [Link]

- Google Patents. (1989). Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane. US4885382A.

-

PubChemLite. This compound. [Link]

-

PubChem. tert-Butyl acetate. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Hydroxyphenylacetate. National Center for Biotechnology Information. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. PubChemLite - this compound (C12H16O3) [pubchemlite.lcsb.uni.lu]

- 3. 13C nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetoin C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Hydroxyphenyl acetate(102-29-4) IR Spectrum [m.chemicalbook.com]

- 7. massbank.eu [massbank.eu]

- 8. pharmaceutical.basf.com [pharmaceutical.basf.com]

- 9. Tert-butyl 2-(4-hydroxyphenyl)acetate | C12H16O3 | CID 15932404 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 2-(3-hydroxyphenyl)acetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-(3-hydroxyphenyl)acetate, a versatile chemical intermediate with significant potential in organic synthesis and pharmaceutical development. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, outlines its analytical characterization, and explores its applications as a key building block in the creation of complex molecules.

Core Molecular Characteristics

This compound (CAS No. 82548-54-7) is a phenolic ester that combines the structural features of 3-hydroxyphenylacetic acid and a tert-butyl protecting group.[1][2][3][4] This unique combination imparts specific properties that are highly valuable in multi-step organic syntheses. The tert-butyl group provides steric hindrance, which can prevent unwanted side reactions at the carboxylic acid functionality, and it can be selectively removed under specific acidic conditions, making it an excellent protecting group in complex synthetic pathways.[5][6][7] The phenolic hydroxyl group at the meta-position of the phenyl ring offers a reactive site for further functionalization, such as etherification or coupling reactions, allowing for the construction of more elaborate molecular architectures.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 82548-54-7 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₆O₃ | [1][2][4] |

| Molecular Weight | 208.25 g/mol | [1][2][8] |

| Physical Form | Powder | [3] |

| Storage | Inert atmosphere, room temperature | [2][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. One of the most direct and efficient methods is the esterification of 3-hydroxyphenylacetic acid with tert-butanol or a tert-butyl source under acidic conditions. An alternative sophisticated method involves the palladium-catalyzed α-arylation of the zinc enolate of tert-butyl acetate with a suitably protected 3-halophenol. Below is a detailed, self-validating protocol for the esterification method.

Synthesis Workflow

Caption: Esterification workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Hydroxyphenylacetic acid

-

tert-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxyphenylacetic acid (1 equivalent) in dichloromethane.

-

Addition of Reagents: Add an excess of tert-butanol (3-5 equivalents) to the solution. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents).

-

Causality Insight: The use of excess tert-butanol drives the equilibrium of the Fischer esterification towards the product side. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.

-

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Self-Validation Checkpoint: The neutralization of the acidic catalyst is crucial to prevent hydrolysis of the newly formed ester during the workup. The cessation of gas evolution indicates complete neutralization.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃, TMS):

-

δ 7.13 (1H, dd, J = 8.0 Hz, 8.0 Hz)

-

δ 6.78 (1H, broad d, J = 8.0 Hz)

-

δ 6.72 (1H, d, J = 2.0 Hz)

-

δ 6.67 (1H, dd, J = 8.0, 2.0 Hz)

-

δ 3.47 (2H, s)

-

δ 1.44 (9H, s)[9]

Expert Interpretation: The aromatic protons appear in the region of δ 6.6-7.2 ppm, with splitting patterns consistent with a 1,3-disubstituted benzene ring. The singlet at δ 3.47 ppm corresponds to the two benzylic protons of the acetate moiety. The prominent singlet at δ 1.44 ppm, integrating to nine protons, is characteristic of the tert-butyl group.

Expected Spectroscopic Data

-

¹³C NMR: Expected signals would include those for the tert-butyl group (~28 ppm for the methyl carbons and ~81 ppm for the quaternary carbon), the methylene carbon of the acetate group (~42 ppm), the carbonyl carbon (~171 ppm), and six distinct signals for the aromatic carbons.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the phenolic O-H stretch (broad, ~3300-3500 cm⁻¹), the C-H stretches of the aromatic ring and alkyl groups (~2850-3100 cm⁻¹), the ester C=O stretch (~1730 cm⁻¹), and C-O stretches (~1150-1250 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak [M]⁺ at m/z 208. The fragmentation pattern would likely involve the loss of the tert-butyl group (m/z 57) or isobutylene (m/z 56) to give a prominent peak at m/z 152 or 151, respectively.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of both a protected carboxylic acid and a reactive phenol allows for sequential and site-selective modifications.

Role as a Pharmaceutical Intermediate

The 3-hydroxyphenylacetic acid scaffold is a known component of various biologically active compounds.[10][11] The tert-butyl ester derivative provides a convenient way to introduce this moiety into a target molecule while temporarily masking the reactive carboxylic acid. This strategy is crucial in multi-step syntheses to avoid unwanted reactions and improve overall yield.

Caption: General synthetic utility of this compound.

Key Synthetic Transformations

-

O-Alkylation/Arylation: The phenolic hydroxyl group can be readily alkylated or arylated to introduce a variety of substituents. This is a common strategy for building complex ethers.

-

Coupling Reactions: The phenol can participate in various coupling reactions, such as the Mitsunobu reaction or Buchwald-Hartwig amination, to form C-O or C-N bonds.

-

Deprotection: The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free carboxylic acid, which can then be used in subsequent reactions such as amide bond formation.

The strategic use of this compound allows for the efficient and controlled synthesis of complex molecular targets, making it a valuable tool for medicinal chemists and process development scientists.

Safety and Handling

This compound is classified as an irritant.[4] Based on data for its isomers and related compounds, it is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8]

GHS Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P280: Wear protective gloves/eye protection/face protection.[2][3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

-

PubChem. Tert-butyl 2-(4-hydroxyphenyl)acetate. [Link]

-

Hartwig, J. F., et al. Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. J. Am. Chem. Soc.2006 , 128 (33), 10894–10905. [Link]

-

Organic Syntheses. α-Phenyl-γ-butyrolactone. [Link]

-

Rios, L. Y., et al. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. Molecules2022 , 27(2), 491. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

Sciencemadness.org. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [Link]

-

Singh, P., et al. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Phosphorus, Sulfur, and Silicon and the Related Elements2007 , 182(10), 2371-2376. [Link]

-

Organic Chemistry Portal. tert-Butyl Ethers. [Link]

-

Human Metabolome Database. 3-Hydroxyphenylacetic acid. [Link]

-

Chemistry Stack Exchange. Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? [Link]

-

Rupa Health. 3-Hydroxyphenylacetic Acid. [Link]

-

The Rhodium Archive. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [Link]

-

ResearchGate. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]

-

Slanina, T., et al. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. J. Org. Chem.2023 , 88(10), 6932–6938. [Link]

-

eScholarship, University of California. NIH Public Access: Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. [Link]

- Google Patents.

Sources

- 1. CN102372628A - Method for preparing tert-butyl acetate - Google Patents [patents.google.com]

- 2. 3-tert-butyl phenol, 585-34-2 [thegoodscentscompany.com]

- 3. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. US11129869B2 - Pharmaceutical compositions - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. CN104557480A - Synthetic method of 3-tert-butylphenylethylether - Google Patents [patents.google.com]

- 7. massbank.eu [massbank.eu]

- 8. Tert-butyl 2-(4-hydroxyphenyl)acetate | C12H16O3 | CID 15932404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. data.epo.org [data.epo.org]

- 10. researchgate.net [researchgate.net]

- 11. US20020010362A1 - Production of tertiary butyl acetate - Google Patents [patents.google.com]

Navigating the Unknown: A Provisional Safety and Handling Guide for Tert-butyl 2-(3-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

Compound Identification and Structural Analogy-Based Hazard Assessment

Tert-butyl 2-(3-hydroxyphenyl)acetate is a phenolic ester. Its structure combines a phenol ring, an acetate group, and a tert-butyl ester moiety. Due to the lack of specific toxicological data for this meta-isomer, this guide will heavily reference the known hazards of its para-isomer, tert-butyl 2-(4-hydroxyphenyl)acetate (CAS No. 16010-88-1), for which GHS classification data is available.[1] This approach is predicated on the principle of structural analogy, a cornerstone of predictive toxicology.

Table 1: Compound Identification

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 82548-54-7 | Biosynth[2] |

| Molecular Formula | C₁₂H₁₆O₃ | Biosynth[2] |

| Molecular Weight | 208.25 g/mol | Biosynth[2] |

| Synonyms | 3-Hydroxyphenylacetic acid tert-butyl ester | - |

The primary structural difference between our target compound and its para-isomer is the position of the hydroxyl group on the phenyl ring. While this can influence metabolic pathways and biological activity, the fundamental chemical properties conferred by the functional groups remain largely comparable for the purpose of initial hazard identification.

Inferred Hazard Identification and Classification

Based on the GHS classifications for the structurally analogous tert-butyl 2-(4-hydroxyphenyl)acetate, we can infer the following potential hazards for the 3-hydroxy isomer.[1]

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

These classifications are consistent with the general toxicological profiles of phenolic compounds, which are known to be irritants to the skin, eyes, and respiratory system.[3][4]

Toxicological Rationale

-

Phenolic Moiety: The hydroxyl group attached to the aromatic ring is a key driver of the irritant properties. Phenols can denature proteins and disrupt cell membranes, leading to local inflammation and tissue damage upon contact.[3] Systemic toxicity, although less likely with this specific structure compared to pure phenol, should not be entirely discounted with significant exposure.[4]

-

Acetate Ester: The acetate group may be hydrolyzed in vivo.

-

Tert-butyl Ester Moiety: The tert-butyl group is bulky and may influence the compound's absorption and metabolism. It is noteworthy that tert-butyl acetate is metabolized to tert-butanol, a substance that has been investigated for its own toxicological effects, including potential carcinogenicity.[5] This metabolic pathway should be considered in a comprehensive risk assessment.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

When a formal SDS is unavailable, a conservative approach to exposure control is paramount. The hierarchy of controls should be strictly followed, prioritizing engineering solutions over personal protective equipment.

Engineering Controls

-

Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

-

Containment: For procedures with a higher risk of aerosolization, the use of a glove box is recommended.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber should be considered. Always inspect gloves for integrity before use and change them frequently.

-

Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a significant risk of spillage, a chemically resistant apron or suit should be worn.

-

Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a properly fitted respirator with an organic vapor cartridge and a particulate pre-filter is necessary.

Caption: Hierarchy of Controls for Exposure Minimization.

Safe Handling and Storage Protocols

Handling

-

Avoid Dust Formation: This compound is likely a solid. Handle it carefully to avoid generating dust.

-

Grounding: When transferring large quantities of the solid, ensure containers are properly grounded to prevent static discharge.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

-

Segregation: Store away from incompatible materials.

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is crucial.

Table 3: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the area. Contact your institution's environmental health and safety department.

Caption: First Aid Workflow for Chemical Exposure.

Disposal Considerations

All waste generated from the use of this compound must be considered hazardous. Dispose of it in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Conclusion: A Commitment to a Culture of Safety

This guide provides a foundational framework for the safe handling of this compound in the absence of a formal SDS. It is not a substitute for a comprehensive, institution-specific risk assessment, which must be conducted by qualified personnel before any work with this compound begins. The principles of chemical hygiene, diligent use of controls, and preparedness for emergencies are the cornerstones of a safe research environment. As scientists, our commitment to discovery must be matched by an unwavering commitment to safety.

References

-

PubChem. Tert-butyl 2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound. [Link]

-

Budroe, J. D., Brown, J. P., Salmon, A. G., & Marty, M. A. (2004). Acute toxicity and cancer risk assessment values for tert-butyl acetate. Regulatory toxicology and pharmacology, 40(2), 168–176. [Link]

-

Harvard Environmental Health and Safety. Chemicals and Hazardous Materials. [Link]

-

StatPearls. Phenol Toxicity. NCBI Bookshelf. [Link]

-

PubChem. 4-Hydroxyphenyl acetate. National Center for Biotechnology Information. [Link]

-

Public Health England. Phenol: toxicological overview. GOV.UK. [Link]

-

Michigan State University Environmental Health & Safety. No SDS Required. [Link]

-

Hartwig, A., & MAK Commission. (2025). tert‐Butyl acetate. MAK Value Documentation, addendum – Translation of the German version from 2018. MAK Collection for Occupational Health and Safety. [Link]

-

Matrix Fine Chemicals. 3-TERT-BUTYL-4-HYDROXYPHENYL ACETATE. [Link]

-

Society for Science. Hazardous chemicals, activities or devices. [Link]

-

ResearchGate. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N′-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-propanehydrazide [MAK Value Documentation in German language, 2017]: Annual Thresholds and Classifications for the Workplace. [Link]

-

Chemical Safety. Safety Data Sheets | Free SDS Database. [Link]

-

Galati, G., & O'Brien, P. J. (2004). Toxicological aspects of the use of phenolic compounds in disease prevention. Journal of pharmacy and pharmacology, 56(8), 951-964. [Link]

-

Organic Syntheses Procedure. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-]. [Link]

- Google Patents.

-

Liu, R., & Mabury, S. A. (2020). Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity. Environmental Science & Technology, 54(6), 3127-3143. [Link]

-

European Chemicals Bureau. 2,6-DI-TERT-BUTYLPHENOL CAS N°: 128-39-2. [Link]

-

Supporting Information. [Link]

-

Human Metabolome Database. Showing metabocard for 4-Hydroxyphenyl acetate (HMDB0060390). [Link]

-

Frontiers in Endocrinology. Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. [Link]

Sources

- 1. Tert-butyl 2-(4-hydroxyphenyl)acetate | C12H16O3 | CID 15932404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. gov.uk [gov.uk]

- 5. Acute toxicity and cancer risk assessment values for tert-butyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Tert-butyl 2-(3-hydroxyphenyl)acetate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of tert-butyl 2-(3-hydroxyphenyl)acetate, a key intermediate in various synthetic pathways. Understanding its solubility is paramount for researchers, scientists, and drug development professionals to ensure efficient process design, formulation, and purification. This document delves into the molecular characteristics influencing solubility, presents qualitative solubility data, and outlines robust experimental protocols for quantitative determination.

Introduction: The "Why" Behind Solubility Characterization

In the realm of pharmaceutical and chemical synthesis, the solubility of a compound is not merely a physical constant but a critical parameter that dictates its utility. For this compound, its solubility profile influences:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of reactants in the solvent.

-

Purification Strategies: Techniques such as crystallization and chromatography are fundamentally reliant on differential solubility.

-

Formulation Development: For active pharmaceutical ingredients (APIs), solubility in various excipients and solvents is a cornerstone of creating effective drug delivery systems.

The molecular structure of this compound, featuring both a polar hydroxyl group and a nonpolar tert-butyl group, suggests a nuanced solubility behavior that warrants detailed investigation.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses key functional groups that govern its interactions with different solvents.

Key Structural Features:

-

Phenolic Hydroxyl Group (-OH): This group is capable of acting as both a hydrogen bond donor and acceptor, favoring interactions with polar protic solvents.

-

Ester Group (-COO-): The carbonyl oxygen can act as a hydrogen bond acceptor, contributing to solubility in polar aprotic solvents.

-

Tert-butyl Group (-C(CH₃)₃): This bulky, nonpolar group enhances solubility in nonpolar, lipophilic solvents due to van der Waals interactions.[1]

-

Aromatic Ring: The phenyl group contributes to the overall nonpolar character of the molecule.

A holistic understanding of these competing structural elements is essential for predicting and explaining the observed solubility patterns.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | PubChem[2] |

| Molecular Weight | 208.25 g/mol | PubChem[2] |

| XLogP3 | 2.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[2] |

The XLogP3 value of 2.1 indicates a moderate lipophilicity, suggesting that the compound will exhibit solubility in both polar and nonpolar organic solvents to varying degrees.

Qualitative Solubility Assessment

A preliminary qualitative assessment of solubility provides a rapid and valuable framework for solvent selection in subsequent quantitative studies and practical applications. The principle of "like dissolves like" serves as a foundational guide.

Expected Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), which can effectively solvate the ester and phenolic moieties.[1]

-

Moderate Solubility: Expected in polar protic solvents like methanol and ethanol, where hydrogen bonding with the hydroxyl group is possible, and in chlorinated solvents like dichloromethane and chloroform.

-

Low to Insoluble: Expected in nonpolar solvents such as hexanes and cyclohexane, where the polar functional groups hinder dissolution.

The following diagram illustrates the logical flow for a qualitative solubility assessment.

Sources

Unlocking Therapeutic Potential: A Technical Guide to Tert-butyl 2-(3-hydroxyphenyl)acetate in Medicinal Chemistry

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern drug discovery, the identification and strategic utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. Tert-butyl 2-(3-hydroxyphenyl)acetate, a seemingly unassuming molecule, represents a confluence of desirable features for the medicinal chemist. Its structure marries the biologically relevant 3-hydroxyphenylacetic acid core with a sterically influential and synthetically tractable tert-butyl ester. This guide provides an in-depth technical exploration of the potential applications of this compound, moving beyond a simple cataloging of possibilities to a causal analysis of its utility in the design and synthesis of bioactive molecules. We will dissect the strategic advantages conferred by its constituent moieties and explore its application in generating candidates for a range of therapeutic targets, substantiated by established synthetic protocols and biological rationales.

Deconstructing the Core: A Molecule of Strategic Design

The therapeutic potential of this compound stems from the unique interplay of its two primary components: the 3-hydroxyphenylacetic acid scaffold and the tert-butyl ester protecting group.

The 3-Hydroxyphenylacetic Acid (3-HPAA) Scaffold: A Privileged Motif

The 3-hydroxyphenylacetic acid backbone is a well-recognized pharmacophore, endowed with a range of biological activities. As a metabolite of dietary flavonoids, its presence in biological systems is well-documented, suggesting a favorable preliminary safety profile.[1]

-

Cardiovascular Applications: Notably, 3-HPAA has been shown to exert a dose-dependent reduction in arterial blood pressure.[2][3] Mechanistic studies suggest this vasorelaxant effect is at least partially mediated by the release of nitric oxide from the endothelial layer, a critical pathway in cardiovascular health.[2] This intrinsic activity makes the 3-HPAA scaffold a compelling starting point for the development of novel cardiovascular agents.

-

Antioxidant and Anti-inflammatory Properties: The phenolic hydroxyl group is a key contributor to the antioxidant properties of this scaffold. By scavenging free radicals, derivatives of 3-HPAA can mitigate oxidative stress, a key pathological factor in numerous diseases, including inflammatory conditions.[4]

-

Antibacterial Potential: Research into lipophilic esters of hydroxyphenylacetic acids has revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][5] This suggests that modifications of the core 3-HPAA structure can lead to the development of new anti-infective agents.

The Tert-butyl Ester: More Than Just a Protecting Group

The tert-butyl group is a frequently employed motif in medicinal chemistry, offering a unique combination of steric bulk and lipophilicity.[6] Its role in this compound extends beyond a simple protecting group for the carboxylic acid.

-

Modulation of Physicochemical Properties: The tert-butyl group significantly increases the lipophilicity of the parent 3-hydroxyphenylacetic acid, which can enhance membrane permeability and oral bioavailability. However, this increased lipophilicity must be carefully balanced to avoid issues with metabolic instability and off-target effects.

-

Steric Shielding and Metabolic Stability: The bulky nature of the tert-butyl group can sterically hinder the metabolic degradation of adjacent functional groups, thereby increasing the half-life of a drug candidate. This is a critical consideration in optimizing pharmacokinetic profiles.

-

Synthetic Handle for Prodrug Strategies: The tert-butyl ester can be designed to be cleaved in vivo by esterases, releasing the active 3-hydroxyphenylacetic acid or a derivative thereof. This prodrug approach can be utilized to improve drug delivery and targeting.

Synthetic Pathways and Strategic Applications

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and potent drug candidates. The following sections detail established synthetic transformations and their application in key therapeutic areas.

Workflow for Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a prime site for chemical modification to explore structure-activity relationships (SAR) and develop novel chemical entities. A general workflow for this is outlined below:

Caption: General workflow for the derivatization of this compound at the phenolic hydroxyl position.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF), add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) at 0 °C.

-

Alkylation/Arylation: Allow the reaction to stir for 30 minutes at room temperature, then add the desired alkyl or aryl halide (R-X, 1.2 eq).

-

Reaction Monitoring: The reaction is typically heated (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Application in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, particularly in oncology.[7][8] The 3-hydroxyphenylacetic acid scaffold can serve as a hinge-binding motif in the ATP-binding pocket of many kinases.

Conceptual Synthetic Route to a Kinase Inhibitor Scaffold:

Caption: Conceptual pathway for the synthesis of a kinase inhibitor from this compound.

Rationale: By strategically functionalizing the phenyl ring, for instance, through the introduction of a leaving group for cross-coupling reactions, a variety of heterocyclic systems can be appended. These heterocycles can then interact with the ribose-binding pocket or other regions of the kinase active site. The carboxylic acid, unmasked from the tert-butyl ester, can be further elaborated to introduce solubilizing groups or vectors to interact with the solvent-exposed region of the kinase.

Application in GPCR Ligand Design

G protein-coupled receptors (GPCRs) represent another major class of drug targets.[2][9][10][11][12] The 3-hydroxyphenylacetic acid moiety can act as a key pharmacophore for interaction with various GPCRs.

Table 1: Potential GPCR Ligand Applications

| Therapeutic Area | GPCR Target (Example) | Rationale for 3-HPAA Scaffold |

| Neurological Disorders | Dopamine or Serotonin Receptors | The phenyl ring and hydroxyl group can mimic the endogenous ligands, dopamine and serotonin, and serve as a scaffold for building receptor antagonists or agonists. |

| Cardiovascular Disease | Angiotensin II Receptor | The acidic and phenolic moieties can interact with key residues in the receptor binding pocket, similar to existing sartans. |

| Pain and Inflammation | Opioid Receptors | The phenolic group is a well-established feature in many opioid receptor ligands, contributing to binding affinity. |

Experimental Protocol: Amide Coupling for GPCR Ligand Synthesis

-

Ester Deprotection: this compound is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield 3-hydroxyphenylacetic acid.

-

Amide Coupling: The resulting carboxylic acid (1.0 eq) is dissolved in a suitable solvent (e.g., DMF) and activated with a coupling agent such as HATU (1.1 eq) or EDCI (1.2 eq) in the presence of a base like diisopropylethylamine (DIPEA, 2.0 eq). The desired amine (1.1 eq) is then added, and the reaction is stirred at room temperature until completion.

-

Purification: The product is isolated and purified using standard techniques such as extraction and column chromatography or preparative HPLC.

Conclusion: A Building Block with Broad Horizons

This compound is far more than a simple chemical reagent. It is a strategically designed building block that offers medicinal chemists a robust starting point for the development of a wide array of potential therapeutic agents. Its inherent biological relevance, coupled with its synthetic versatility, makes it an invaluable tool in the modern drug discovery toolbox. The principles and protocols outlined in this guide are intended to serve as a foundation for researchers to unlock the full potential of this versatile scaffold in their own drug development programs.

References

- Christopher, J. A., et al. (2013). Structure-based design of β1-adrenergic receptor ligands. Journal of medicinal chemistry, 56(9), 3446-3455.

- D'Antuono, A., et al. (2021). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 26(15), 4474.

- Davis, M. I., et al. (2011). The comprehensive kinome tree of human protein kinases. Science signaling, 4(196), rs11.

- García-Sáez, I., & Reverter, D. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in endocrinology, 5, 193.

- Google Patents. (n.d.). EP1286947B1 - Production of tertiary butyl acetate from mtbe.

- Google Patents. (n.d.). US11129869B2 - Pharmaceutical compositions.

- Google Patents. (n.d.). US6608194B1 - Tricyclic compounds and their use in medicine; process for their preparation and pharmaceutical compositions containing them.

- Hauser, A. S., et al. (2017). The GPCRdb: an information system for G protein-coupled receptors. Nucleic acids research, 46(D1), D427-D433.

- Hrovat, A., et al. (2022). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. International Journal of Molecular Sciences, 23(3), 1173.

- Hrovat, A., et al. (2022). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. International journal of molecular sciences, 23(3), 1173.

- Hrovat, A., et al. (2022). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. International journal of molecular sciences, 23(3), 1173.

- Hrovat, A., et al. (2022). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. International journal of molecular sciences, 23(3), 1173.

-

PubChem. (n.d.). tert-Butyl 2-(4-hydroxyphenyl)acetate. Retrieved from [Link]

-

Rupa Health. (n.d.). 3-Hydroxyphenylacetic Acid. Retrieved from [Link]

-

Stanford Medicine. (n.d.). TK-Targeted Library. Retrieved from [Link]

- Sriram, K., & Insel, P. A. (2018). G protein-coupled receptors as targets for approved drugs: How many targets and how many drugs?. Molecular pharmacology, 93(4), 251-258.

- Sriram, K., & Insel, P. A. (2018). How ligands illuminate GPCR molecular pharmacology. Molecular pharmacology, 93(4), 335-344.

- Tehan, B. G., et al. (2014). Structure of class B GPCRs: new horizons for drug discovery. British journal of pharmacology, 171(14), 3399-3411.

- Tzertzinis, G., et al. (2010). Tools for GPCR drug discovery. Current protocols in pharmacology, Chapter 1, Unit1.16.

- Tzertzinis, G., et al. (2010). Tools for GPCR drug discovery. Current protocols in pharmacology, Chapter 1, Unit1.16.

Sources

- 1. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1286947B1 - Production of tertiary butyl acetate from mtbe - Google Patents [patents.google.com]

- 4. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biosynth.com [biosynth.com]

- 7. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.stanford.edu [med.stanford.edu]

- 9. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPCR-Based Drug Discovery - Part 2 - Discovery On Target [discoveryontarget.com]

- 11. Structure of Class B GPCRs: new horizons for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

using Tert-butyl 2-(3-hydroxyphenyl)acetate in multi-step synthesis

An In-Depth Guide to the Strategic Use of Tert-butyl 2-(3-hydroxyphenyl)acetate in Multi-Step Synthesis

Introduction: The Versatility of a Bifunctional Building Block

This compound is a valuable bifunctional building block in modern organic synthesis, particularly within the realm of pharmaceutical development. Its structure uniquely combines a nucleophilic phenolic hydroxyl group with a sterically hindered tert-butyl ester. This arrangement allows for selective manipulation at either end of the molecule, making it an ideal starting point for complex, multi-step synthetic campaigns. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions but readily removable under specific acidic protocols. This guide provides an in-depth exploration of its application, focusing on the synthesis of pharmaceutically active compounds, with detailed protocols and the scientific rationale underpinning each synthetic choice.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material is fundamental to its successful application.

| Property | Value | Source |

| CAS Number | 82548-54-7 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₃ | [1][3] |

| Molecular Weight | 208.25 g/mol | [1][3] |

| Canonical SMILES | CC(C)(C)OC(=O)CC1=CC(=CC=C1)O | [1] |

| Appearance | Not specified, likely an oil or low-melting solid | |

| Solubility | Expected to be soluble in polar aprotic solvents (e.g., THF, DMSO) and organic solvents. | [4] |

Note: Spectroscopic data (NMR, IR) should be acquired for each batch to confirm identity and purity prior to use.

Core Application: Synthesis of β3-Adrenergic Receptor Agonists

A primary application of this compound is in the synthesis of β3-adrenergic receptor agonists. These compounds are of significant therapeutic interest for conditions such as overactive bladder (OAB) and irritable bowel syndrome (IBS).[5][6] The β3-adrenergic receptor is a G-protein coupled receptor predominantly found in the detrusor muscle of the bladder and in adipose tissue.[7][8] Agonists of this receptor induce muscle relaxation and increase bladder capacity. Solabegron is a notable example of a selective β3-adrenergic receptor agonist whose synthesis can efficiently utilize this starting material.[6][9]

The following sections will detail a representative synthetic workflow for a key intermediate in the synthesis of Solabegron and related analogues, starting from this compound.

Caption: High-level overview of the synthetic strategy.

Part 1: Etherification of the Phenolic Moiety via Mitsunobu Reaction

The nucleophilic phenolic hydroxyl group is the primary site for initial modification. The Mitsunobu reaction is an exceptionally powerful method for forming C-O bonds with inversion of stereochemistry at the alcohol carbon (though not relevant for this achiral starting material, it is a key feature of the reaction). It proceeds under mild, neutral conditions, which is advantageous for preserving the tert-butyl ester group.[10][11]

Scientific Rationale (E-E-A-T)

The Mitsunobu reaction is a redox-condensation process.[11] Triphenylphosphine (PPh₃) acts as the oxygen acceptor (reductant), while an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), serves as the hydrogen acceptor (oxidant). The key steps are:

-

Betaine Formation: PPh₃ attacks the azodicarboxylate to form a betaine intermediate.

-

Proton Transfer: The acidic phenolic proton of this compound is transferred to the betaine, creating a phosphonium salt and a protonated hydrazine derivative.

-

Oxyphosphonium Salt Formation: The resulting phenoxide anion attacks the activated phosphorus atom, displacing the hydrazine and forming a key oxyphosphonium salt intermediate. This step effectively converts the hydroxyl group into an excellent leaving group.

-

SN2 Displacement: The nucleophile (in this case, the alcohol partner for the etherification) attacks the carbon atom, displacing the triphenylphosphine oxide (TPPO) in an Sₙ2 fashion to form the desired ether.

The high affinity of phosphorus for oxygen is the thermodynamic driving force for the reaction, leading to the formation of the very stable P=O bond in TPPO.[12] The choice of DIAD over DEAD is often one of convenience and safety, as DIAD is generally considered more stable.

Caption: Step-by-step workflow for the Mitsunobu reaction.

Detailed Experimental Protocol: Mitsunobu Etherification

This protocol describes a general procedure for the etherification with a generic primary or secondary alcohol (R-OH). Stoichiometry and reaction times may need optimization for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Alcohol (R-OH) (1.1 - 1.5 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate, Saturated aq. NaHCO₃, Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.5 eq).

-

Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the starting material).

-

Cool the resulting solution to 0 °C using an ice-water bath.

-

Add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. An exotherm and color change may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product will contain the desired ether and triphenylphosphine oxide (TPPO).

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure ether product. TPPO is a common byproduct that can sometimes be challenging to remove completely.[13]

Part 2: Deprotection of the Tert-butyl Ester

The final or penultimate step in many syntheses utilizing this building block is the deprotection of the tert-butyl ester to reveal the free carboxylic acid. The tert-butyl group is highly susceptible to acid-catalyzed cleavage due to the formation of the stable tert-butyl cation.[14][15]

Scientific Rationale (E-E-A-T)

The choice of deprotection method is critical and depends on the stability of other functional groups in the molecule.

-

Strong Acid (TFA): Trifluoroacetic acid (TFA), often used neat or with a scavenger like triethylsilane in a solvent like dichloromethane (DCM), is a highly effective and common method. The mechanism involves protonation of the ester carbonyl, followed by elimination of isobutylene, which is then protonated to form the tert-butyl cation. This method is fast and efficient but harsh, and not suitable for molecules containing other acid-labile protecting groups (e.g., Boc, trityl).[14]

-

Milder Lewis Acids (ZnBr₂): For substrates with other sensitive groups, milder conditions are required. Zinc bromide (ZnBr₂) in DCM has been shown to chemoselectively cleave tert-butyl esters in the presence of other acid-sensitive functionalities like certain amine protecting groups.[16][17] The Lewis acid coordinates to the carbonyl oxygen, activating it for cleavage without the high proton concentration of strong Brønsted acids.

-

Aqueous Phosphoric Acid: This method represents an environmentally benign option for deprotection. It is effective for tert-butyl esters while tolerating groups like Cbz carbamates and silyl ethers.[18]

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Strong Acid | TFA, DCM | 0 °C to RT | Fast, efficient, volatile byproducts | Harsh, not selective |

| Lewis Acid | ZnBr₂ in DCM | RT | Milder, higher chemoselectivity | Slower, requires metal salts |

| Aqueous Acid | 85% H₃PO₄ | 50-70 °C | "Green", good selectivity | Requires heating, longer times |

Detailed Experimental Protocol: TFA-Mediated Deprotection

Materials:

-

Tert-butyl ester substrate (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Toluene or other azeotroping solvent

Procedure:

-

Dissolve the tert-butyl ester substrate (1.0 eq) in DCM (approx. 0.1-0.2 M).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add TFA (5-10 eq, often a 25-50% v/v solution in DCM is used) dropwise to the stirred solution.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

-

Work-up: Concentrate the reaction mixture under reduced pressure. It is crucial to remove all traces of TFA, which can be accomplished by co-evaporation with toluene (3x).

-

The resulting crude carboxylic acid can often be used without further purification. If necessary, it can be purified by crystallization, trituration, or chromatography.

Conclusion

This compound is a strategically important intermediate for multi-step synthesis. Its orthogonal functionalities—a nucleophilic phenol and a robustly protected carboxylic acid—provide synthetic chemists with a reliable platform for constructing complex molecular architectures. The protocols detailed herein for etherification and deprotection represent field-proven, reliable methods. A careful, mechanistically-informed choice of reagents and conditions, particularly during the critical deprotection step, is paramount to achieving high yields and purity in the synthesis of high-value targets like β3-adrenergic receptor agonists.

References

-

Hertzberg, R., Monreal Santiago, G., & Moberg, C. (2015). Synthesis of the β3-Adrenergic Receptor Agonist Solabegron and Analogous N-(2-Ethylamino)-β-amino Alcohols from O-Acylated Cyanohydrins – Expanding the Scope of Minor Enantiomer Recycling. The Journal of Organic Chemistry. [Link]

- Eastman Chemical Company. (2004).

-

King, S. A., Thompson, A. S., King, A. O., & Verhoeven, T. R. (1992). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. Organic Syntheses. [Link]

-

PubChem. (n.d.). tert-Butyl 2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, B., Berliner, M., Buzon, R., et al. (2006). Aqueous Phosphoric Acid as an Effective Reagent for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045–9050. [Link]

-

Fulga, I. (2009). Beta 3 adrenergic receptors: molecular, histological, functional and pharmacological approaches. Romanian journal of morphology and embryology. [Link]

-

ACS Publications. (n.d.). Synthesis of the β3-Adrenergic Receptor Agonist Solabegron... The Journal of Organic Chemistry. [Link]

-

Zhang, S. Y., Wu, C. Y., Vogel, H., & Yuan, S. (2025). Discovery of short-acting β2-adrenergic receptor agonists based on computational methods. Journal of Integration Technology, 14(4), 54-70. [Link]

-

ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate... Journal of Applied Research and Technology, 23(1), 103-107. [Link]

-

Salehi, P., et al. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 28(13), 5025. [Link]

-

Wu, Y., et al. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 70(18), 7381-7384. [Link]

-

Schemann, M., et al. (2010). The beta3-adrenoceptor agonist GW427353 (Solabegron) decreases excitability of human enteric neurons via release of somatostatin. Gastroenterology, 138(4), 1432-1440. [Link]

-

Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(10), 6932-6938. [Link]

- Google Patents. (n.d.). The preparation method of 2,4- di-t-butyl -5- amino phenols.

-

Ladero, M., et al. (2023). Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers. Catalysts, 13(10), 1389. [Link]

-

Cannizzaro, E., et al. (2021). Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask). Pharmaceuticals, 14(8), 774. [Link]

-

ResearchGate. (n.d.). Biarylaniline Phenethanolamines as Potent and Selective β3 Adrenergic Receptor Agonists. [Link]

-

ChemistryViews. (2019). Atom-Economical Mitsunobu Reaction Developed. [Link]

-

ResearchGate. (n.d.). Design and Control of Glycerol-tert-Butyl Alcohol Etherification Process. [Link]

-

Wikipedia. (n.d.). Beta3-adrenergic agonist. [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

-

StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]

-

Semantic Scholar. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. CAS:82548-54-7 FT-0724481 this compound Product Detail Information [finetechchem.com]

- 3. Tert-butyl 2-(4-hydroxyphenyl)acetate | C12H16O3 | CID 15932404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 2-(3-hydroxyphenoxy)acetate () for sale [vulcanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The beta3-adrenoceptor agonist GW427353 (Solabegron) decreases excitability of human enteric neurons via release of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemistryviews.org [chemistryviews.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. tert-Butyl Esters [organic-chemistry.org]

Application Note: Protocols for the Deprotection of tert-Butyl 2-(3-hydroxyphenyl)acetate

Abstract

This guide provides detailed protocols and technical insights for the efficient deprotection of tert-butyl 2-(3-hydroxyphenyl)acetate to yield 3-hydroxyphenylacetic acid, a valuable building block in pharmaceutical synthesis. The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under various conditions and its facile, specific removal under acidic conditions. This document outlines the mechanistic principles of acid-catalyzed deprotection, offers step-by-step experimental procedures using trifluoroacetic acid (TFA), discusses the critical role of carbocation scavengers, and provides a comprehensive workflow for reaction monitoring, product purification, and characterization.

Introduction: The Strategic Role of the tert-Butyl Ester Protecting Group

In multistep organic synthesis, the temporary masking of a reactive functional group is a foundational strategy. The tert-butyl (t-Bu) ester is an exemplary protecting group for carboxylic acids, prized for its steric hindrance that confers stability against a wide range of nucleophiles and basic conditions.[1] Its removal, however, is typically achieved under mild acidic conditions that proceed via a specific mechanistic pathway, leaving other acid-sensitive groups, such as the phenolic hydroxyl in our target molecule, intact.

The substrate, this compound, presents a specific challenge: the generation of a reactive tert-butyl carbocation during deprotection. This electrophile can potentially alkylate the electron-rich aromatic ring, leading to undesired side products. This application note addresses this challenge directly, providing protocols that mitigate such side reactions.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of a tert-butyl ester in the presence of a strong acid like trifluoroacetic acid (TFA) is a classic example of an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. The reaction is driven by the formation of the highly stable tertiary carbocation.

The key steps are:

-

Protonation: The acid protonates the carbonyl oxygen of the ester, activating the group towards cleavage.

-

Carbocation Formation: The C-O bond between the tert-butyl group and the ester oxygen cleaves, releasing the carboxylic acid and forming a stable tert-butyl carbocation.

-

Elimination: The carbocation rapidly loses a proton to form isobutylene gas. This irreversible step helps to drive the reaction to completion.[2] The trifluoroacetate anion can also trap the carbocation to form tert-butyl trifluoroacetate.[3]

Caption: A simplified diagram of the AAL1 mechanism for tert-butyl ester deprotection.

Experimental Protocols

This section details the primary protocol using Trifluoroacetic Acid (TFA), the most common and effective reagent for this transformation.

Method 1: Trifluoroacetic Acid (TFA) Mediated Deprotection

Principle: TFA is a strong, volatile acid that efficiently cleaves the tert-butyl ester at room temperature. Its volatility simplifies removal during the workup. Dichloromethane (DCM) is a common solvent as it is inert to the acidic conditions and readily dissolves the starting material. The inclusion of a scavenger is critical to prevent side reactions.

The Role of Scavengers: The liberated tert-butyl carbocation is a potent electrophile that can cause undesired alkylation of the electron-rich phenolic ring. Scavengers are nucleophilic compounds added to the reaction to trap this carbocation.[4] Triisopropylsilane (TIS) or triethylsilane (TES) are excellent choices; they react with the carbocation via hydride transfer to form isobutane and a stable silylium ion.

| Reagent/Parameter | Recommendation | Rationale |

| Acid | Trifluoroacetic Acid (TFA) | Strong, effective, and volatile for easy removal. |

| Solvent | Dichloromethane (DCM) | Inert, good solubility for substrate, and volatile. |

| Scavenger | Triisopropylsilane (TIS) | Efficiently traps the t-butyl carbocation, preventing side reactions.[5] |

| Temperature | Room Temperature (20-25 °C) | Sufficient for rapid cleavage without promoting degradation. |

| Reaction Time | 2-5 hours | Typically sufficient for complete conversion. |

Detailed Step-by-Step Protocol

Materials & Equipment:

-

This compound

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS)

-

Round-bottom flask with magnetic stir bar

-

Magnetic stir plate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

TLC plates (silica gel 60 F₂₅₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (approx. 0.1 M solution). Begin stirring at room temperature.

-

Addition of Scavenger: Add triisopropylsilane (TIS) (1.1 - 1.5 eq) to the solution.

-

Initiation: Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. Safety Note: TFA is corrosive and volatile. Handle in a fume hood with appropriate personal protective equipment (PPE). A common ratio is a 1:1 mixture of DCM:TFA by volume.[6]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Eluent: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is a good starting point. The product, 3-hydroxyphenylacetic acid, is significantly more polar and will have a lower Rf value than the starting material.

-

Visualization: Use a UV lamp (254 nm) and/or stain with potassium permanganate.

-

-

Workup:

-

Once the reaction is complete (typically 2-5 hours), concentrate the mixture in vacuo using a rotary evaporator to remove the bulk of the DCM and TFA.

-

Expert Tip: To ensure complete removal of residual TFA, co-evaporate the residue with a non-polar solvent like toluene (2-3 times).

-

Dissolve the resulting oil/solid in a suitable organic solvent like ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with water (2x) and then with brine (1x). Caution: Do not wash with sodium bicarbonate initially as this can cause vigorous gas evolution and emulsions. A very dilute bicarbonate wash can be used carefully if the organic layer is still highly acidic.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-hydroxyphenylacetic acid.

Alternative Deprotection Methods

While TFA is the workhorse, other acidic conditions can be employed, particularly if the substrate contains other TFA-labile groups.

-

Formic Acid: A milder acid that can be used neat or with a co-solvent. It often requires heating (40-60 °C) and longer reaction times.

-

HCl in Dioxane/Ethyl Acetate: Commercially available solutions of HCl gas in an organic solvent provide an anhydrous acidic environment for deprotection.

-

Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM can selectively cleave tert-butyl esters, sometimes in the presence of other acid-sensitive groups.[7]

Overall Workflow and Purification

A successful synthesis relies on a systematic workflow from reaction to characterization.

Caption: A standard workflow for the deprotection and isolation of 3-hydroxyphenylacetic acid.

Purification and Characterization

The crude product is often a solid or a thick oil and can be purified by one of the following methods:

-

Recrystallization: If the crude product is solid, recrystallization from a suitable solvent system (e.g., water, or ethyl acetate/hexanes) is an effective method for obtaining high-purity material.

-

Silica Gel Chromatography: If the product is an oil or contains impurities with similar polarity, column chromatography is recommended.

Characterization of 3-Hydroxyphenylacetic Acid: The identity and purity of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Results for 3-Hydroxyphenylacetic Acid |

| ¹H NMR | Aromatic protons (~6.7-7.3 ppm), benzylic CH₂ singlet (~3.5 ppm).[8][9] |

| ¹³C NMR | Carbonyl carbon (~175-180 ppm), aromatic carbons (~115-158 ppm), benzylic carbon (~40-45 ppm).[8] |

| Mass Spec (MS) | [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight (152.15 g/mol ).[9] |

| Melting Point | ~129 °C.[8] |

Conclusion